molecular formula C8H9BF2O3 B2855474 2,4-Difluoro-3-methoxy-5-methylphenylboronic acid CAS No. 2096331-81-4

2,4-Difluoro-3-methoxy-5-methylphenylboronic acid

Cat. No. B2855474
CAS RN: 2096331-81-4
M. Wt: 201.96
InChI Key: HKTDWUVVLJFRCK-UHFFFAOYSA-N
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Description

“2,4-Difluoro-3-methoxy-5-methylphenylboronic acid” is a chemical compound with the CAS Number: 2096331-81-4 . It has a molecular weight of 201.97 and its molecular formula is C8H9BF2O3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BF2O3/c1-4-3-5(9(12)13)7(11)8(14-2)6(4)10/h3,12-13H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, boronic acids are known to be used in Suzuki–Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.96 and its molecular formula is C8H9BF2O3 . Unfortunately, additional physical and chemical properties were not found in the search results.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

2,4-Bis(trifluoromethyl)phenylboronic acid has been found to be an effective catalyst in the dehydrative condensation between carboxylic acids and amines, suggesting a potential application area for similar boronic acid derivatives like 2,4-difluoro-3-methoxy-5-methylphenylboronic acid in catalyzing amidation reactions. The ortho-substituent in these boronic acids plays a crucial role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation process, which is critical for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Fluorescence Quenching Mechanisms

The study of fluorescence quenching in boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid at room temperature offers insights into the electronic interactions and quenching mechanisms that could be relevant for this compound. Understanding these mechanisms is essential for applications in sensing and imaging technologies (Geethanjali, Nagaraja, & Melavanki, 2015).

Supramolecular Assemblies

Phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, have been used to design and synthesize supramolecular assemblies through hydrogen bonding interactions. These assemblies have applications in creating novel materials with specific chemical and physical properties (Pedireddi & Seethalekshmi, 2004).

Nanofiltration Membrane Development

Boronic acid derivatives have been involved in the synthesis of sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, indicating potential applications of this compound in water treatment and purification technologies (Liu et al., 2012).

properties

IUPAC Name

(2,4-difluoro-3-methoxy-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-4-3-5(9(12)13)7(11)8(14-2)6(4)10/h3,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTDWUVVLJFRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)OC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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